8-Chloroquinazoline

Description

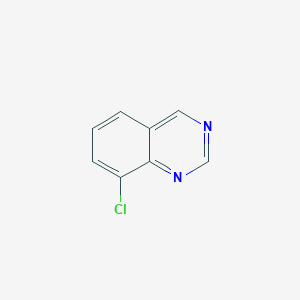

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAOERVORSOTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392307 | |

| Record name | 8-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7557-04-2 | |

| Record name | 8-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloroquinazoline CAS number and properties

An In-depth Technical Guide to 8-Chloroquinazoline: Synthesis, Properties, and Applications

A Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical compound this compound. As a senior application scientist, the goal is not merely to present data but to provide a cohesive understanding of this molecule, grounded in established chemical principles and practical laboratory considerations. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, and understanding the nuances of its substituted analogues, such as the 8-chloro derivative, is paramount for the rational design of novel therapeutics. This guide provides an overview of its chemical identity, a plausible synthetic route, its reactivity, and its potential applications, with a focus on the "why" behind the "how."

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with a bicyclic structure, where a pyrimidine ring is fused to a benzene ring. The chlorine atom at the 8-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 7557-04-2 | [1][2][3] |

| Molecular Formula | C₈H₅ClN₂ | [1][2][3] |

| Molecular Weight | 164.59 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | 119-120 °C | [2] |

| Boiling Point | 281.0 ± 13.0 °C (Predicted) | [2] |

| pKa | 3.58 ± 0.22 (Predicted) | [1] |

| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)Cl | [1] |

| InChI Key | KOAOERVORSOTKI-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Proposed Route

Proposed Synthetic Pathway

Experimental Protocol

Reaction: Cyclocondensation of 2-amino-3-chlorobenzaldehyde with formamide.

Rationale: This one-pot reaction is an efficient method for constructing the quinazoline ring system. 2-amino-3-chlorobenzaldehyde provides the benzene ring and one nitrogen atom, while formamide serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. The reaction proceeds through the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-chlorobenzaldehyde (1.0 equivalent) and an excess of formamide (10-20 equivalents). The use of excess formamide ensures it acts as both a reactant and a solvent.

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring. The product, being less soluble in water, should precipitate out as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinazoline ring system and the presence of the chloro-substituent. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 8-position can be displaced by various nucleophiles. However, the reactivity of chloroquinazolines towards SNAr is position-dependent. Generally, the 4- and 2-positions are more activated towards nucleophilic attack due to the direct electronic influence of the ring nitrogens. The 8-position, being on the benzene ring, is less activated. Despite this, with strong nucleophiles and/or the use of a catalyst (e.g., palladium-catalyzed cross-coupling reactions), the chlorine at the 8-position can be substituted.[6]

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs, particularly in oncology.[6][7] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The chlorine atom provides a handle for introducing various functional groups to probe the structure-activity relationship (SAR) of a lead compound. For instance, it can be used in the synthesis of kinase inhibitors, where the quinazoline core often mimics the adenine part of ATP, binding to the hinge region of the kinase.[5]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyrimidine ring (at positions 2 and 4) would likely appear at a lower field (higher ppm) compared to the protons on the benzene ring due to the deshielding effect of the adjacent nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrimidine ring (C2 and C4) are expected to be the most deshielded.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and an (M+2)⁺ peak at m/z 166 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system in the 1600-1450 cm⁻¹ region.

Solubility Profile

Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method to determine the thermodynamic solubility of this compound is the shake-flask method.[8]

-

Preparation of Saturated Solution: Add an excess amount of this compound to vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for related chloroquinazolines and hydroxyquinolines, it should be handled with care in a well-ventilated laboratory fume hood.[9][10][11][12]

-

Potential Hazards: Assumed to be toxic if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its synthesis and properties are sparse in the public domain, its chemical behavior can be reliably predicted based on established principles of quinazoline chemistry. This guide provides a foundational understanding for researchers to synthesize, handle, and utilize this compound in their research endeavors, particularly in the quest for novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. 8-CHLORO-QUINAZOLINE | 7557-04-2 [m.chemicalbook.com]

- 3. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. capotchem.cn [capotchem.cn]

8-Chloroquinazoline molecular structure and weight

An In-Depth Technical Guide to 8-Chloroquinazoline: Molecular Structure, Properties, and Synthetic Utility

Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on this compound, a key derivative whose unique electronic and steric properties make it a valuable building block in drug discovery. We will provide a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and reactivity. Furthermore, this document will explore its applications as a pharmacophore in the development of targeted therapies, particularly kinase inhibitors, supported by detailed experimental insights and protocols.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold".[2][3] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The strategic placement of substituents on the quinazoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of a chlorine atom at the 8-position, adjacent to the heterocyclic nitrogen, creates a unique chemical entity—this compound. This substitution significantly influences the molecule's reactivity and provides a versatile handle for synthetic diversification, making it an important intermediate in the synthesis of complex bioactive molecules.[6]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. Its structure is defined by a quinazoline core with a chlorine atom substituted at the C8 position of the benzene ring.

The canonical SMILES representation of the molecule is C1=CC2=CN=CN=C2C(=C1)Cl.[7]

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂ | [7][8] |

| Molecular Weight | 164.59 g/mol | [7][8][9] |

| CAS Number | 7557-04-2 | [7][8][9] |

| Melting Point | 119-120 °C | [10] |

| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [10] |

| pKa (Predicted) | 3.58 ± 0.22 | [7] |

| Topological Polar Surface Area | 25.8 Ų | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is largely dictated by the reactivity of its C-Cl bond. The position of this halogen, adjacent to the fused ring system and the heterocyclic nitrogen, imparts distinct electronic and steric characteristics that differentiate it from other chloro-substituted isomers.[6]

Synthetic Approaches

While specific literature on the direct synthesis of this compound is sparse, established methods for quinazoline synthesis can be adapted. A common strategy involves the cyclocondensation of an appropriately substituted anthranilic acid derivative. For the related compound, 8-Chloroquinazolin-4-ol, the synthesis proceeds via the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a variant of the Niementowski quinazoline synthesis.[11] Modern adaptations often utilize microwave irradiation to improve reaction times and yields.[11]

Reactivity at the 8-Position

The reactivity of the chlorine atom at the 8-position is influenced by a combination of electronic and steric effects.[6]

-

Electronic Effects : The quinazoline ring system is electron-deficient due to the electronegativity of the two nitrogen atoms. The chlorine at C8 experiences a direct electronic influence from the adjacent nitrogen, affecting its susceptibility to nucleophilic attack.[6]

-

Steric Hindrance : The peri-position of the C8 chlorine atom, being sterically hindered by the adjacent heterocyclic ring, can make it less susceptible to attack by bulky nucleophiles compared to more exposed positions like C6.[6]

This unique reactivity makes this compound a valuable substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build molecular complexity.[3][6][12] The C4 position is generally more reactive towards nucleophiles than the C2 position in di-substituted quinazolines.[13]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinazoline core will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling with adjacent protons. The proton at C5, being ortho to the chlorine at C8, would likely experience a different chemical environment compared to the other protons.

-

¹³C NMR : The carbon spectrum will display eight distinct signals for the aromatic carbons. The carbon atom bonded to the chlorine (C8) will be influenced by the halogen's electronegativity. Spectroscopic data for similar structures, such as 8-chloroquinoline, can serve as a useful reference for assigning chemical shifts.[14]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15]

Applications in Drug Discovery

The 8-chloro-substituted quinazoline scaffold is a key pharmacophore in the development of inhibitors for various protein kinases involved in critical cell signaling pathways.[11]

Kinase Inhibition

Quinazoline derivatives are well-established as ATP-competitive inhibitors of several protein kinases.[11] The 4-anilinoquinazoline framework, in particular, is the basis for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[3] The 8-chloro substituent can serve as a crucial interaction point within the ATP-binding pocket of a target kinase or as a synthetic handle for introducing other functional groups to optimize binding affinity and selectivity. Pathways frequently targeted by quinazoline-based inhibitors include:

PARP Inhibition

Derivatives of this compound, specifically 8-Chloroquinazolin-4-OL, have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[16] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[16]

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[17]

-

Storage : Store in a tightly sealed container in a cool, dry place.[18]

-

First Aid : In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms occur.[20]

Conclusion

This compound is a synthetically versatile and medicinally significant heterocyclic compound. Its molecular structure, characterized by the strategic placement of a chlorine atom at the 8-position, provides a unique platform for chemical modification. This guide has detailed its core properties, synthetic rationale, and crucial role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The insights provided herein are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical entity.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [m.chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 8-CHLORO-QUINAZOLINE | 7557-04-2 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 15. Quinoline, 8-chloro- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 8-Chloroquinazoline from Anthranilic Acid Precursors

Abstract: This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 8-chloroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with a substituted anthranilic acid and proceeds through a multi-step sequence involving cyclocondensation, chlorination, and reductive dehalogenation. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights necessary for successful execution and optimization. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic cascade.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Their prominence is exemplified by their use as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a critical target in oncology.[1][3]

The specific target of this guide, this compound, serves as a valuable building block for the synthesis of more complex, biologically active molecules. The strategic placement of the chlorine atom at the 8-position provides a handle for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final compound. This guide presents a validated, multi-step synthesis beginning from a commercially accessible chlorinated anthranilic acid derivative.

Overall Synthetic Strategy

The synthesis of this compound is not a single transformation but a strategic sequence of reactions. The chosen pathway is designed for reliability and scalability, leveraging well-established chemical principles. The overall workflow can be dissected into three primary stages:

-

Cyclocondensation: Formation of the quinazolinone ring system via the Niementowski reaction, starting with 2-amino-3-chlorobenzoic acid and formamide.

-

Chlorination: Activation of the 4-position by converting the hydroxyl group of the quinazolinone into a chloride, a superior leaving group for subsequent reactions.

-

Reductive Dehalogenation: Selective removal of the highly reactive 4-chloro group to yield the final target compound, this compound.

The logical flow of this synthetic route is depicted below.

Figure 1: High-level workflow for the synthesis of this compound.

Part I: Niementowski Cyclocondensation to 8-Chloroquinazolin-4(3H)-one

The cornerstone of this synthesis is the Niementowski quinazoline synthesis, a classic and reliable method for constructing the 4-oxo-3,4-dihydroquinazoline (quinazolinone) ring system.[4][5] This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][6] In our case, 2-amino-3-chlorobenzoic acid is reacted with formamide, which conveniently serves as both the one-carbon source and the reaction solvent.[7][8]

Mechanistic Rationale

The reaction proceeds in two key stages. First, the amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-acylanthranilic acid intermediate (N-(3-chloro-2-carboxyphenyl)formamide) with the elimination of ammonia. Second, under thermal conditions, this intermediate undergoes an intramolecular cyclization. The nitrogen of the formamido group attacks the carboxylic acid carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable, aromatic quinazolinone ring.[1]

Figure 2: Simplified mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis of 8-Chloroquinazolin-4(3H)-one

This protocol is adapted from established procedures for Niementowski reactions.[7][9]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-chlorobenzoic acid (8.58 g, 50 mmol, 1.0 eq) and formamide (40 mL, ~1.0 mol, 20 eq).

-

Heating: Heat the reaction mixture in an oil bath to 150-160 °C.[9] Maintain this temperature with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled, viscous solution into 200 mL of ice-cold water with stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual formamide.

-

Purification: Dry the crude solid in a vacuum oven. The product, 8-chloroquinazolin-4(3H)-one, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethanol or acetic acid.

Part II: Chlorination to 4,8-Dichloroquinazoline

The hydroxyl group at the 4-position of the quinazolinone is not a good leaving group. To facilitate its removal, it must first be converted into a more reactive species. The most common and effective method for this transformation is treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This converts the quinazolinone into the corresponding 4-chloroquinazoline derivative.[10]

Rationale for Chlorination

The 4-chloro group is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution.[10] This reactivity is crucial for many applications of quinazolines in medicinal chemistry, where this position is often functionalized with various amines to produce potent kinase inhibitors.[10] For our specific goal, this step is a necessary precursor to the final reduction.

Experimental Protocol: Synthesis of 4,8-Dichloroquinazoline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place the crude 8-chloroquinazolin-4(3H)-one (e.g., 45 mmol, 1.0 eq) from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete by TLC analysis.

-

Work-up: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving quench.

-

Neutralization & Isolation: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. A solid will precipitate. Collect the crude 4,8-dichloroquinazoline by vacuum filtration, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Part III: Selective Reductive Dehalogenation to this compound

The final step is the selective removal of the chlorine atom at the 4-position while retaining the one at the 8-position. The chlorine at C4 is significantly more reactive than the one at C8 due to its position adjacent to the ring nitrogens, making it behave like a vinylogous acid chloride. This difference in reactivity allows for its selective removal via catalytic hydrogenation.

Rationale for Selective Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of aryl chlorides. By carefully controlling the reaction conditions (hydrogen pressure, catalyst loading, and temperature), the more labile 4-chloro group can be hydrogenolyzed without affecting the more stable 8-chloro group. The addition of a base, such as magnesium oxide (MgO) or triethylamine (Et₃N), is critical to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing catalyst poisoning and potential side reactions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 4,8-dichloroquinazoline (e.g., 40 mmol, 1.0 eq), palladium on carbon (10% Pd/C, ~5 mol %), and magnesium oxide (MgO, 1.8 g, 44 mmol, 1.1 eq).

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol (150 mL).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the Celite pad with additional solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield a pure solid.[11][12]

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| 2-Amino-3-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | 6280-95-1 | Starting material; typically a white to off-white solid. |

| 8-Chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | 180.59 | 55038-06-7 | Intermediate; typically a solid. Exhibits keto-enol tautomerism. |

| 4,8-Dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | 22137-96-8 | Key intermediate; solid, handle with care. |

| This compound | C₈H₅ClN₂ | 164.59 | 7557-04-2 | Final Product; typically a crystalline solid. [11][12] |

Conclusion

This guide has detailed a reliable and well-precedented three-stage synthetic route to this compound from a substituted anthranilic acid precursor. By leveraging the Niementowski reaction for the core ring formation, followed by standard chlorination and selective reduction protocols, this pathway offers a clear and scalable method for accessing this important heterocyclic building block. The mechanistic discussions and detailed protocols provided herein are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt and troubleshoot it for their specific drug discovery and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Niementowski_quinazoline_synthesis [chemeurope.com]

- 6. Niementowski Quinazoline Synthesis [drugfuture.com]

- 7. generis-publishing.com [generis-publishing.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic Data of 8-Chloroquinazoline: A Comprehensive Technical Guide for Researchers

Introduction

Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a focal point in contemporary drug discovery. The introduction of a chlorine atom at the 8-position of the quinazoline ring system significantly influences its electronic properties and metabolic stability, making 8-Chloroquinazoline a valuable synthon for the development of novel therapeutic agents.

A thorough understanding of the spectroscopic signature of this compound is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of reaction outcomes. This guide presents a detailed compilation and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of these analytical techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the chemical structure and standard IUPAC numbering for this compound are provided below.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the protons on the quinazoline core.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | s | - |

| H-4 | ~9.1 | s | - |

| H-5 | ~8.0 | dd | J = 8.0, 1.5 |

| H-6 | ~7.6 | t | J = 8.0 |

| H-7 | ~7.9 | dd | J = 8.0, 1.5 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Rationale:

-

H-2 and H-4: These protons are part of the pyrimidine ring and are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms. Their appearance as singlets is expected as they lack adjacent protons for spin-spin coupling.

-

H-5, H-6, and H-7: These protons belong to the benzene ring. The observed splitting patterns (doublet of doublets for H-5 and H-7, and a triplet for H-6) are characteristic of a 1,2,3-trisubstituted benzene ring system, confirming the position of the chloro substituent at C8. The coupling constants are typical for ortho and meta couplings in an aromatic system.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-4 | ~155 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~134 |

| C-8 | ~130 |

| C-8a | ~150 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.

Interpretation and Rationale:

-

C-2 and C-4: These carbons are the most deshielded in the spectrum due to their direct attachment to the electronegative nitrogen atoms in the pyrimidine ring.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The signals for the carbons of the benzene ring appear in the typical aromatic region (120-150 ppm). The specific chemical shifts are influenced by the electronic effects of the fused pyrimidine ring and the chlorine substituent. The carbon bearing the chlorine atom (C-8) and the bridgehead carbons (C-4a and C-8a) will have distinct chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretching | Aromatic C-H |

| ~1620 | C=N stretching | Pyrimidine ring |

| ~1580, 1480 | C=C stretching | Aromatic ring |

| ~800 | C-Cl stretching | Aryl-Chloride |

| ~750 | C-H bending | Aromatic C-H out-of-plane |

Interpretation and Rationale:

The IR spectrum provides confirmatory evidence for the key structural features of this compound. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1620-1480 cm⁻¹ region confirm the quinazoline core. The strong absorption around 800 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chloro substituent. The out-of-plane C-H bending bands can provide further information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Significance |

| 164 | [M]⁺ | Molecular ion |

| 166 | [M+2]⁺ | Isotope peak for ³⁷Cl |

| 129 | [M-Cl]⁺ | Loss of chlorine |

| 102 | [M-Cl-HCN]⁺ | Fragmentation of the quinazoline ring |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 164, corresponding to the molecular weight of this compound (C₈H₅ClN₂).

-

Isotope Pattern: A characteristic feature will be the presence of an [M+2]⁺ peak at m/z 166 with an intensity of approximately one-third of the [M]⁺ peak. This is due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses, such as the loss of a chlorine radical to give a peak at m/z 129, and further fragmentation of the quinazoline ring system, for example, by the loss of HCN to give a peak at m/z 102.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for quinazoline derivatives. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

Caption: General workflow for FT-IR data acquisition.

Mass Spectrometry Protocol

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, coupled with an explanation of the underlying principles, offers researchers and drug development professionals a robust framework for the confident identification and characterization of this important heterocyclic compound. The provided experimental workflows serve as a practical starting point for obtaining high-quality spectroscopic data. A thorough understanding of this foundational data is essential for advancing the synthesis of novel quinazoline derivatives with potential therapeutic applications.

Navigating the Critical Path of Drug Discovery: An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazoline and its Derivatives

For Immediate Release

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of a Promising Heterocyclic Scaffold.

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved anticancer agents.[1][2] Among its many derivatives, 8-Chloroquinazoline and its analogues represent a significant area of interest for medicinal chemists. This technical guide provides a comprehensive overview of the critical physicochemical properties of solubility and stability for this class of compounds, with a particular focus on the well-characterized derivative, 8-Chloroquinazolin-4-OL. Understanding these core attributes is paramount for advancing a compound from a promising hit to a viable clinical candidate.

The Foundational Role of Solubility in Drug Efficacy

The therapeutic potential of any orally administered drug is fundamentally linked to its aqueous solubility. Poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure.[3] For quinazoline derivatives, which are often developed as kinase inhibitors or for other intracellular targets, achieving adequate solubility is a primary challenge in formulation development.

Understanding the Physicochemical Landscape of this compound Derivatives

8-Chloroquinazolin-4-OL, a key derivative, exists in a tautomeric equilibrium with its keto form, 8-Chloroquinazolin-4(1H)-one. In both solid and polar solvent phases, the keto form is generally more stable and predominates.[4] This structural nuance can influence its solubility characteristics. While comprehensive solubility data across a wide range of solvents for many specific this compound analogues is not always publicly available, data for key derivatives provides a crucial baseline.

Quantitative Solubility Profile

The following table summarizes the known solubility data for 8-Chloroquinazolin-4(1H)-one, offering a quantitative starting point for researchers.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 22.5[4] | 124.59[4] | Sonication is often recommended to aid dissolution.[4] |

It is important to note that the parent quinazoline structure is generally water-soluble.[4] For less soluble derivatives, techniques such as the formation of solid dispersions can be employed to enhance solubility.[4][5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of a compound's intrinsic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the this compound derivative to vials containing the solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol).[4]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[4][6] Visual confirmation of undissolved solid is crucial at this stage.[4]

-

Sample Separation: Following equilibration, cease agitation and allow the suspension to settle. Separate the clear supernatant from the undissolved solid via centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).[4]

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][8]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the applied dilution factor.[4]

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability: Ensuring Compound Integrity from Bench to Bedside

The chemical stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[9] The quinazoline ring is generally considered stable under mild acidic and alkaline conditions.[4] However, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Recommended Storage Conditions

For long-term storage and to ensure compound integrity, the following conditions are recommended for 8-Chloroquinazolin-4(1H)-one:

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[4] |

| In Solvent | -80°C | 1 year[4] |

Some quinazoline derivatives have shown instability when exposed to normal room lighting, with improved stability observed when stored in the dark.[4]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those of accelerated stability testing to identify potential degradation products and pathways.[4][9][10]

Experimental Protocols for Forced Degradation:

-

Hydrolytic Degradation:

-

Prepare solutions of the this compound derivative in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).[4]

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 72 hours).[4]

-

At specified time points, draw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[4]

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3-30% hydrogen peroxide).[4]

-

Store the solution at room temperature, protected from light, for a specified duration.

-

Analyze samples at various intervals by HPLC. The pyrimidine ring of the quinazoline nucleus can be susceptible to oxidative species.[4]

-

-

Photolytic Degradation:

-

Expose both a solution and the solid form of the compound to a calibrated light source, as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

-

Maintain a control sample in the dark.[4]

-

Analyze both the light-exposed and dark control samples by HPLC.[4]

-

-

Thermal Degradation (Dry Heat):

Caption: General Workflow for Forced Degradation Studies.

Mechanism of Action: The Clinical Relevance of this compound Derivatives

Beyond their fundamental physicochemical properties, the therapeutic relevance of this compound derivatives is underscored by their biological activity. For instance, 8-Chloroquinazolin-4-OL has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition leads to an accumulation of DNA single-strand breaks, which are subsequently converted to double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to synthetic lethality and targeted cell death.[4]

Caption: Signaling Pathway of PARP-1 Inhibition by 8-Chloroquinazolin-4-OL.

Conclusion

A thorough understanding and empirical determination of solubility and stability are non-negotiable prerequisites in the journey of drug development. For researchers working with the promising this compound scaffold, the methodologies and insights presented in this guide offer a robust framework for comprehensive characterization. By proactively addressing these fundamental physicochemical properties, the scientific community can more efficiently translate novel quinazoline derivatives into next-generation therapeutics.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. benchchem.com [benchchem.com]

- 5. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. rjptonline.org [rjptonline.org]

- 10. ijrpp.com [ijrpp.com]

The Ascendant Role of 8-Chloroquinazoline Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules. Its rigid structure and versatile substitution points have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Among the vast landscape of quinazoline derivatives, those bearing a chlorine atom at the 8-position have emerged as a particularly compelling class of compounds, demonstrating significant potential across multiple therapeutic areas, most notably in oncology.

This technical guide provides an in-depth exploration of 8-chloroquinazoline derivatives and their analogs. We will dissect their synthesis, delve into their multifaceted biological activities with a focus on anticancer properties, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical space.

Synthetic Strategies: Building the this compound Core

The synthetic accessibility of the this compound framework is a key driver of its exploration in drug discovery. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern, more efficient methodologies.

Classical Approach: The Niementowski Quinazoline Synthesis and its Adaptations

A foundational method for constructing the quinazoline ring is the Niementowski synthesis. In the context of this compound derivatives, this typically involves the cyclocondensation of a substituted anthranilic acid with a one-carbon source. A common and effective starting material for many this compound analogs is 2-amino-3-chlorobenzoic acid.

The synthesis of 8-Chloroquinazolin-4-ol, a key intermediate, is often achieved through the thermal condensation of 2-amino-3-chlorobenzoic acid with formamide. This reaction can be significantly accelerated and yields improved through the use of microwave irradiation, a testament to how modern techniques are refining classical methods.

Workflow for the Synthesis of 8-Chloroquinazolin-4-OL

The Quinazoline Scaffold: A Privileged Core in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of biologically active compounds, leading to the development of several clinically approved drugs. This technical guide provides a comprehensive exploration of the diverse biological activities associated with the quinazoline scaffold, with a primary focus on its applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present visual workflows to facilitate a deeper understanding of this critical pharmacophore.

Introduction: The Enduring Significance of the Quinazoline Moiety

The quinazoline nucleus has captured the attention of medicinal chemists for decades due to its remarkable ability to interact with a wide array of biological targets.[1][2] This "privileged structure" serves as a versatile template for the design of potent and selective therapeutic agents.[3][4] The inherent structural features of the quinazoline ring system, including its hydrogen bonding capabilities and potential for diverse substitutions, allow for the fine-tuning of pharmacological properties. This has resulted in a rich pipeline of quinazoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects.[4][5][6][7][8] This guide will provide an in-depth analysis of the most prominent and therapeutically relevant biological activities of quinazoline core structures.

Anticancer Activity: Targeting the Engines of Malignancy

The anticancer activity of quinazoline derivatives is arguably the most extensively studied and clinically significant aspect of this scaffold.[9][10] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanism of Action: Inhibition of Protein Kinases

A predominant mechanism of action for anticancer quinazolines is the inhibition of protein kinases, particularly tyrosine kinases (TKs).[9][11] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers.

Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs).[9][12][13] These drugs typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] This blockade of signaling pathways ultimately leads to the inhibition of tumor growth and, in some cases, apoptosis.[10][14]

Key Kinase Targets for Quinazoline Inhibitors:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based TKIs in the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[12][15] The 4-anilino-quinazoline scaffold has proven to be particularly effective in targeting EGFR.[15]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][16]

-

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is involved in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.[10]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and several quinazoline derivatives have been developed to target its components.[10]

Visualizing the Kinase Inhibition Pathway

Caption: Quinazoline derivatives inhibiting EGFR signaling.

Experimental Protocol: In Vitro Evaluation of Anticancer Activity

A crucial first step in evaluating the anticancer potential of novel quinazoline compounds is to assess their cytotoxicity against cancer cell lines.[17][18] The MTT assay is a widely used colorimetric method for this purpose.[19][20]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the quinazoline test compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO in medium).[20]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[20]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[18]

Self-Validation: The inclusion of a positive control (a known anticancer drug like Gefitinib) and a negative control (vehicle) is essential for validating the assay's performance. The reproducibility of the results across multiple replicates and independent experiments further ensures the reliability of the data.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Quinazoline A | A549 (Lung Cancer) | 1.5 ± 0.2 |

| Quinazoline B | A549 (Lung Cancer) | 5.8 ± 0.7 |

| Gefitinib (Control) | A549 (Lung Cancer) | 0.8 ± 0.1 |

| Quinazoline A | MCF-7 (Breast Cancer) | 2.1 ± 0.3 |

| Quinazoline B | MCF-7 (Breast Cancer) | 10.2 ± 1.1 |

| Gefitinib (Control) | MCF-7 (Breast Cancer) | 3.5 ± 0.4 |

Antimicrobial Activity: Combating Infectious Agents

The emergence of drug-resistant microbial pathogens has created an urgent need for novel antimicrobial agents.[21] Quinazoline and quinazolinone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[3][21][22][23]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse and can involve:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.

-

Disruption of Cell Wall Synthesis: Some quinazoline derivatives can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Fungal Ergosterol Biosynthesis: Similar to azole antifungals, certain quinazolines can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.

Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can significantly influence antimicrobial activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[24][25][26]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the quinazoline test compound in a 96-well microtiter plate containing broth.[25]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]

Self-Validation: The clarity of the negative control and robust growth in the positive control are critical for a valid assay. The use of a reference antibiotic with a known MIC for the test organism provides an additional layer of validation.

Visualizing the Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Quinazoline derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.[6][7][8]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be attributed to several mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

-

Inhibition of Pro-inflammatory Cytokine Production: Quinazolines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some quinazolines can inhibit the activation of NF-κB.

The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative.[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Protocol: COX (ovine) Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the quinazoline test compound.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells containing the enzymes. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Self-Validation: Running parallel assays for both COX-1 and COX-2 allows for the determination of selectivity. The inclusion of selective and non-selective COX inhibitors as controls is crucial for validating the assay's performance.

Conclusion and Future Directions

The quinazoline core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its proven success in oncology, coupled with its promising potential in antimicrobial and anti-inflammatory applications, ensures its continued prominence in drug discovery and development. Future research will likely focus on the design of more selective and potent quinazoline derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The systematic application of the experimental protocols and a deep understanding of the underlying mechanisms, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iv.iiarjournals.org [iv.iiarjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. rphsonline.com [rphsonline.com]

- 22. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 23. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

- 26. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

The 8-Chloroquinazoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 8-chloroquinazoline has emerged as a particularly significant pharmacophore, especially in the realm of oncology. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and its pivotal role in the development of targeted kinase inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this potent scaffold in contemporary drug discovery programs.

The Quinazoline Nucleus: A Foundation of Therapeutic Potential

Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, has been a subject of intense study in medicinal chemistry for decades.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The success of several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, all of which are potent kinase inhibitors built upon the quinazoline framework, has solidified its status as a critical scaffold in the development of targeted therapies.[6][7][8]

The quinazoline structure provides a rigid and planar framework that is ideal for orienting substituents to interact with the ATP-binding pockets of various kinases.[8] This inherent structural advantage, combined with its synthetic tractability, allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of the 8-Chloro Substitution

The introduction of a chlorine atom at the 8-position of the quinazoline ring is a key strategic modification that significantly influences the biological activity of the resulting derivatives. While the core quinazoline structure provides the necessary scaffold, the 8-chloro substituent can:

-

Modulate Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electron density of the quinazoline ring system, impacting its interaction with biological targets.

-

Enhance Binding Affinity: The chloro group can participate in favorable interactions, such as halogen bonding, within the active site of a target protein, thereby increasing binding affinity and potency.

-

Improve Pharmacokinetic Profile: The lipophilicity introduced by the chlorine atom can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method is the Niementowski quinazoline synthesis and its variations.[9]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the this compound core.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocol: Synthesis of 8-Chloroquinazolin-4-ol

This protocol details the synthesis of the key intermediate, 8-chloroquinazolin-4-ol, via a conventional heating method.[9]

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into ice-cold water while stirring. A solid product should precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified 8-chloroquinazolin-4-ol.

This compound as a Pharmacophore in Kinase Inhibition

A primary application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[9] Many of these derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.

Targeting Key Oncogenic Pathways

This compound derivatives have shown significant inhibitory activity against several key kinases implicated in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]

-

PI3K/Akt/mTOR Pathway: A central signaling pathway that controls cell growth, proliferation, and survival.[6][9]

The diagram below illustrates the inhibitory action of this compound analogs on these critical signaling pathways.

Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.

Comparative Biological Activity

The potency of this compound derivatives can vary significantly based on the substitutions at other positions of the quinazoline ring. The following table provides a summary of the inhibitory activities of representative compounds against various cancer cell lines.

| Compound ID | R-Group at C4 | Target Cell Line | IC50 (µM) | Reference |

| Compound A | 4-Bromo-2-nitrophenylamino | MGC-803 | 6.23 | [5] |

| Compound B | 4-Fluorophenylamino | A549 | >10 | [5] |

| Compound C | 4-Chlorophenylamino | PC-9 | 8.45 | [5] |

| Compound D | 4-Bromophenylamino | H1975 | 5.32 | [5] |

| Compound E | 3,4-Dichloroanilino | MCF-7 | 0.98 | [10] |

| Compound F | 4-Methoxy-N-methylanilino | HCT-116 | 1.5 | [7] |

Note: This table is a representative summary. IC50 values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound-based inhibitors relies heavily on understanding the structure-activity relationships. Key SAR insights include:

-

Substitution at the 4-Position: The nature of the substituent at the C4 position is critical for activity. Typically, an anilino group is favored, and substitutions on this aniline ring can significantly impact potency and selectivity.[7][11]

-

Halogenation of the Anilino Ring: The addition of halogens (F, Cl, Br) to the para-position of the C4-anilino ring often leads to increased antiproliferative activity.[5]

-

Lipophilicity and Solubility: While lipophilic groups can enhance membrane permeability and binding, they can also lead to poor solubility. A balance must be struck to achieve optimal pharmacokinetic properties. The introduction of polar solubilizing groups can improve the physicochemical properties of the compounds.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general framework for assessing the inhibitory activity of a novel this compound derivative against a specific kinase, such as EGFR.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant EGFR kinase, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of the Poly(Glu, Tyr) substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

-

Measure Luminescence: Incubate the plate at room temperature and then measure the luminescence using a plate reader. The light output is proportional to the ADP produced and reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion